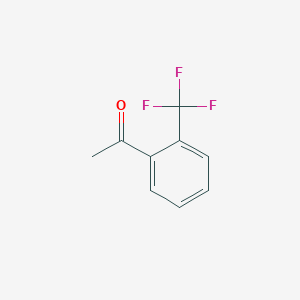

2'-(Trifluoromethyl)acetophenone

説明

2'-(Trifluoromethyl)acetophenone (CAS RN 17408-14-9) is a fluorinated aromatic ketone with the molecular formula C₉H₇F₃O and a molecular weight of 188.14 g/mol. It is characterized by a trifluoromethyl (-CF₃) group at the 2-position of the acetophenone backbone. This compound is a liquid at room temperature with a density of 1.255 g/mL and is commercially available at >98.0% purity . Its structural features, particularly the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in organic synthesis, especially in asymmetric reductions and multicomponent reactions .

特性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDUUODXZQITBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169757 | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-14-9 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(Trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-(Trifluoromethyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM36M4K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Overview

The diazotization-coupling-hydrolysis pathway, as detailed in patent CN103193611A, involves three sequential steps starting from 3-Aminotrifluorotoluene. This method is characterized by moderate temperatures (0–15°C) and normal-pressure conditions, ensuring safety and scalability.

Diazotization Reaction

3-Aminotrifluorotoluene is treated with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C to form a diazonium salt intermediate. The critical parameters include:

Exceeding 5°C during diazotization risks side reactions, such as premature decomposition of the diazonium salt.

Coupling Reaction

The diazonium salt undergoes coupling with ethylidenehydroxylamine in the presence of CuCl₂ or CuSO₄ catalysts. Key conditions:

Copper catalysts facilitate radical coupling, with CuCl₂ yielding 70–75% intermediate purity. Substituting CuSO₄ reduces costs but requires extended stirring times (Table 1).

Hydrolysis Reaction

The coupled product is hydrolyzed with 20% HCl under reflux to yield 2'-(Trifluoromethyl)acetophenone. Post-treatment includes neutralization with NaHCO₃ and distillation, achieving >99.5% purity.

Table 1: Performance of Copper Catalysts in Coupling Reaction

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuCl₂ | 0–5 | 70 | 99.7 |

| CuSO₄ | 0–5 | 75 | 99.6 |

Grignard Reagent-Mediated Acetylation

Synthetic Pathway

Patent WO2021171301A1 describes a two-step acetylation using Grignard reagents. This method avoids isomer separation issues prevalent in nitration-based routes.

Grignard Reagent Preparation

Bromo(trifluoromethyl)benzene reacts with magnesium in tetrahydrofuran (THF) at 40–50°C. Catalytic iodine accelerates reagent formation, with completion confirmed via gas chromatography.

Ketene Addition

The Grignard reagent reacts with ketene at -10°C in aromatic hydrocarbons (e.g., toluene). Iron-ligand complexes enhance selectivity, suppressing ortho/para byproducts.

Table 2: Grignard-Ketene Reaction Optimization

| Ligand System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Fe-aliphatic acid | -10 to 0 | 78–85 | 99.4 |

| None | -10 to 0 | 70–75 | 98.9 |

Oxime Deoximation Route

Process Overview

This method, adapted from WO2021171301A1, converts 3-Trifluoromethyl acetophenone oxime back to the ketone via acidic hydrolysis.

Oximation

3-Trifluoromethyl acetophenone is treated with hydroxylamine hydrochloride in ethanol at 40–45°C. NaOH maintains pH 7–8, achieving >90% oxime conversion.

Deoximation

The oxime is hydrolyzed with HCl/H₂SO₄ under reflux. Cyclohexane recrystallization removes impurities, yielding 80–85% pure product.

Table 3: Hydrolysis Conditions and Outcomes

| Acid | Concentration (%) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 20 | 6 | 80 |

| H₂SO₄ | 30 | 4 | 85 |

Comparative Analysis of Methods

Yield and Purity

The Grignard method offers superior yield but requires cryogenic conditions. Diazotization is cost-effective for bulk production despite lower yields.

Industrial Scalability

-

Solvent recycling : Toluene and THF are recovered via distillation in both diazotization and Grignard methods.

-

Catalyst reuse : CuCl₂ is partially recoverable via filtration, reducing waste.

Emerging Innovations

Recent advances focus on photoredox catalysis for trifluoromethylation, though these remain experimental. For example, radical O-trifluoromethylation followed by thermal migration shows promise for regioselective synthesis .

化学反応の分析

Types of Reactions: 2’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of suitable solvents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to the ortho position of the acetophenone structure. This modification enhances its lipophilicity and metabolic stability, making it a valuable building block in organic synthesis.

Chemistry

- Building Block for Organic Synthesis : 2'-(Trifluoromethyl)acetophenone is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group often imparts desirable properties such as increased potency and selectivity in biological systems .

- Asymmetric Synthesis : The compound has been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation reactions, achieving high enantioselectivity (up to 90% ee) in the production of chiral alcohols.

Biology

- Enzyme Inhibition Studies : Research indicates that derivatives of acetophenone, including this compound, effectively inhibit specific enzymes involved in cancer metabolism. This inhibition correlates with reduced proliferation rates in cultured cancer cells, suggesting potential therapeutic applications.

- Antimicrobial Activity : Preliminary studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound has been tested for its ability to inhibit bacterial growth, with promising results indicating its potential as an antimicrobial agent .

Medicine

- Therapeutic Properties : The compound is under investigation for its anti-inflammatory and anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

- Drug Development : Given its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and cancers.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals and polymers with unique properties. Its ability to modify material characteristics makes it valuable in various applications from coatings to advanced materials .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Effects | Inhibition of marine mussel larvae settlement and microalgae growth with EC50 values indicating strong antifouling potential. |

| Cytotoxicity Against Cancer Cells | Induction of apoptosis in MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics. |

| Enzyme Inhibition | Effective inhibition of enzymes involved in cancer metabolism linked to reduced cell proliferation rates. |

作用機序

The mechanism of action of 2’-(Trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

類似化合物との比較

Key Observations :

- The 4'-isomer is a solid due to enhanced symmetry and packing efficiency, while 2'- and 3'-isomers are liquids .

- The 3'-isomer has a slightly lower density (1.235 g/mL) than the 2'-analog, likely due to differences in molecular packing .

- Fluorination at additional positions (e.g., 4'-Fluoro-2'-(trifluoromethyl)acetophenone) introduces steric and electronic effects that alter solubility and reactivity .

Asymmetric Reductions

- This compound undergoes asymmetric reduction with G. silvicola ZJPH1811 in deep eutectic solvents (DES). The yield improved from 72.3% to 83.2% with methyl-β-cyclodextrin (MCD) additives, highlighting solvent-dependent enantioselectivity .

- In contrast, 4'-(Trifluoromethyl)acetophenone produces (R)-alcohol with 63.7% enantiomeric excess (ee) under similar biocatalytic conditions, demonstrating positional effects on stereochemical outcomes .

Claisen-Schmidt Condensation-Michael Addition

- 4'-(Trifluoromethyl)acetophenone (1g) reacts with 2f (a substituted chalcone precursor) to yield 1,5-diketones (4g) in 32–68% efficiency, lower than non-fluorinated analogs. The electron-withdrawing -CF₃ group reduces nucleophilicity, slowing reaction kinetics .

生物活性

2'-(Trifluoromethyl)acetophenone, a compound featuring a trifluoromethyl group attached to the acetophenone structure, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 192.15 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, phenyl ketones, including acetophenones, have been shown to inhibit the growth of various bacteria and fungi. In particular, acetophenones have demonstrated effectiveness against biofilm-forming marine microorganisms such as Roseobacter litoralis and pathogenic fungi like Candida albicans .

Anti-Inflammatory and Anticancer Properties

Research indicates that compounds with a similar structure exhibit anti-inflammatory and anticancer activities. For example, derivatives of acetophenone have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Additionally, certain acetophenone derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is thought to enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This may include inhibition of enzyme activity or disruption of signaling pathways involved in disease processes .

Study 1: Antimicrobial Effects

In a study evaluating the antifouling properties of various acetophenone derivatives, it was found that certain compounds significantly inhibited the settlement of marine mussel larvae and the growth of microalgae. The most effective derivative exhibited an EC50 value of 26.73 µM against Navicula sp., indicating strong antifouling potential .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxicity of substituted acetophenones on MCF-7 breast cancer cells. The results indicated that specific derivatives could induce apoptosis in a dose-dependent manner, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

| Activity | Compound | Target Organism/Cell Line | Effect | IC50/EC50 Value |

|---|---|---|---|---|

| Antimicrobial | This compound | Roseobacter litoralis | Biofilm inhibition | Not specified |

| Antifouling | Acetophenone Derivative | Navicula sp. | Growth inhibition | 26.73 µM |

| Cytotoxicity | Acetophenone Derivative | MCF-7 Breast Cancer Cells | Induces apoptosis | Not specified |

| Anti-inflammatory | Acetophenone Derivative | COX Enzymes | Enzyme inhibition | IC50: 3.11 µM (COX-2) |

Q & A

Q. Table 1: Bromination Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Higher yield at 40°C |

| Solvent Polarity | Moderate (e.g., CH₂Cl₂) | Prevents side reactions |

| Reaction Time | 2–4 hours | Prolonged time reduces purity |

Basic: How is this compound utilized as an intermediate in pharmaceutical synthesis?

The α-brominated derivative of this compound serves as a critical intermediate in synthesizing bioactive molecules. For example:

- Antifungal Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability. Bromination at the α-position enables nucleophilic substitution reactions with amines or thiols to generate pharmacophores .

- Methodology : Post-bromination, the compound undergoes Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl/heteroaryl groups. Catalyst systems like Pd(PPh₃)₄/CuI are commonly used .

Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of acetophenone derivatives?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group (EWG) that significantly alters the electronic landscape of acetophenone:

- Computational Evidence : Density Functional Theory (DFT) studies show that CF₃ reduces electron density at the carbonyl carbon (C=O), increasing electrophilicity by 15–20% compared to unsubstituted acetophenone. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Vibrational Spectroscopy : Infrared (IR) spectra reveal a 10 cm⁻¹ blue shift in the C=O stretching frequency, confirming electronic withdrawal effects .

Q. Table 2: Electronic Parameters of Acetophenone vs. This compound

| Parameter | Acetophenone | This compound |

|---|---|---|

| C=O Bond Length (Å) | 1.212 | 1.226 |

| C=O Stretching (cm⁻¹) | 1685 | 1695 |

| Hammett σₚ Constant | 0.00 | 0.54 |

Advanced: What strategies are effective for synthesizing derivatives with multiple electron-withdrawing groups (e.g., bromo and trifluoromethyl)?

Introducing multiple EWGs (e.g., Br and CF₃) requires careful regioselective control:

- Halogenation : Electrophilic bromination at the α-position is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Competing aryl bromination is suppressed by steric hindrance from the CF₃ group .

- Cross-Coupling : Pd-catalyzed coupling (e.g., Heck or Sonogashira) introduces alkynyl or vinyl groups while preserving the CF₃ moiety. For example, CuI/Et₃N systems in DMF at 80°C yield 80–90% coupling products .

Q. Challenges :

- Steric Hindrance : The ortho-CF₃ group can impede access to reactive sites.

- Stability : Brominated derivatives may require inert atmospheres (N₂/Ar) to prevent debromination.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming CF₃ substitution (δ = -60 to -65 ppm). ¹H NMR shows a singlet for the acetyl group (δ 2.6–2.8 ppm) .

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 174 for M⁺) aid in purity assessment.

- XRD : Single-crystal X-ray diffraction resolves steric effects of the CF₃ group on molecular packing .

Advanced: How is this compound employed in asymmetric catalysis?

The CF₃ group enhances enantioselectivity in catalytic systems:

- Ligand Design : Chiral ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride coordinate to metals (e.g., Ti, Cu), enabling asymmetric additions. For example, phenylations using diphenylzinc and Ti(OiPr)₄ achieve >90% ee .

- Mechanistic Insight : The CF₃ group stabilizes transition states via dipole interactions, as shown in DFT studies .

Advanced: What are the challenges in scaling up synthetic routes for this compound derivatives?

- Purification : High-boiling-point solvents (e.g., DMF) complicate distillation. Alternatives include recrystallization from ethanol/water mixtures.

- Safety : Exothermic bromination requires controlled addition rates and cooling .

- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours) while maintaining 85–90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。